molecular formula C19H25N3O3 B2589320 3-(4-methoxyphenyl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propanamide CAS No. 1706079-61-9

3-(4-methoxyphenyl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propanamide

Cat. No. B2589320
CAS RN: 1706079-61-9
M. Wt: 343.427
InChI Key: OOULPZKPNXOKLN-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propanamide is a useful research compound. Its molecular formula is C19H25N3O3 and its molecular weight is 343.427. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

  • The synthesis of p-aminobenzoic acid diamides, based on 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid and related compounds, demonstrates the versatility of similar chemical structures in forming complex organic molecules. This process involves the reaction of acid chlorides with amines to yield corresponding diamides, showcasing the potential of these compounds in medicinal chemistry and drug design (Agekyan & Mkryan, 2015).

  • Research on the formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors, including compounds similar to 3-(4-methoxyphenyl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propanamide, highlights the synthetic routes to create molecules with potential therapeutic applications. The study outlines the cyclocondensation reactions and the structural analysis of the resulting compounds, providing insights into their molecular architecture (Mahesha et al., 2021).

Potential Therapeutic Applications

  • The structural analysis and synthesis of pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, including functional groups similar to those found in 3-(4-methoxyphenyl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propanamide, indicate their potential as antimicrobial and anti-inflammatory agents. This research underscores the broad spectrum of biological activity these compounds might possess and their relevance in developing new therapeutic agents (Kendre, Landge, & Bhusare, 2015).

  • Studies focusing on the synthesis and cytotoxic evaluation of pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, sharing core structural similarities with 3-(4-methoxyphenyl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propanamide, have demonstrated promising results against cancer cell lines. These findings highlight the potential of such compounds in oncology, paving the way for further research into their mechanism of action and therapeutic efficacy (Hassan, Hafez, & Osman, 2014).

properties

IUPAC Name

3-(4-methoxyphenyl)-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-24-18-5-2-15(3-6-18)4-7-19(23)21-17-12-20-22(14-17)13-16-8-10-25-11-9-16/h2-3,5-6,12,14,16H,4,7-11,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOULPZKPNXOKLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CN(N=C2)CC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxyphenyl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propanamide

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